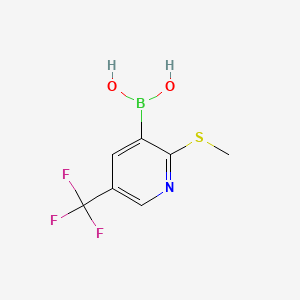

2-Methylthio-5-trifluoromethylpyridine-3-boronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[2-methylsulfanyl-5-(trifluoromethyl)pyridin-3-yl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BF3NO2S/c1-15-6-5(8(13)14)2-4(3-12-6)7(9,10)11/h2-3,13-14H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXLJAJGFTXZTBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CN=C1SC)C(F)(F)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BF3NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10681647 | |

| Record name | [2-(Methylsulfanyl)-5-(trifluoromethyl)pyridin-3-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10681647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256346-08-3 | |

| Record name | [2-(Methylsulfanyl)-5-(trifluoromethyl)pyridin-3-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10681647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Methylthio-5-trifluoromethylpyridine-3-boronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 2-Methylthio-5-trifluoromethylpyridine-3-boronic acid. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who are interested in utilizing this versatile building block.

Core Chemical Properties

This compound is a substituted pyridine derivative containing a boronic acid functional group. This combination of a trifluoromethyl group, a methylthio group, and a boronic acid on a pyridine scaffold makes it a valuable reagent in organic synthesis, particularly in cross-coupling reactions.[1][2][3] The trifluoromethyl group, being strongly electron-withdrawing, significantly influences the electronic properties of the pyridine ring.[4]

Table 1: General and Physicochemical Properties

| Property | Value | Source |

| CAS Number | 1256346-08-3 | [5] |

| Molecular Formula | C₇H₇BF₃NO₂S | [5] |

| Molecular Weight | 237.01 g/mol | [5] |

| Appearance | Solid | [5] |

| Purity | ≥98% (typical) | [5] |

Synthesis and Reactivity

While a specific, detailed synthesis protocol for this compound is not widely published, the general synthesis of aryl and heteroaryl boronic acids is well-established.[8] A common method involves the reaction of a corresponding organolithium or Grignard reagent with a trialkyl borate.

A plausible synthetic route, based on general procedures for related compounds, is outlined below.

Caption: A potential synthetic pathway for the target compound.

Experimental Protocol (General)

The following is a generalized protocol for the synthesis of a pyridine boronic acid from a bromopyridine precursor, which can be adapted for the synthesis of this compound.

Materials:

-

2-Methylthio-3-bromo-5-trifluoromethylpyridine

-

Anhydrous tetrahydrofuran (THF) or diethyl ether

-

n-Butyllithium (n-BuLi) or magnesium turnings

-

Triisopropyl borate

-

Hydrochloric acid (e.g., 1 M)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Organic solvents for extraction (e.g., ethyl acetate)

Procedure:

-

Preparation of the Organometallic Reagent:

-

Dissolve the starting bromopyridine in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to -78 °C.

-

Slowly add a solution of n-BuLi in hexanes. The reaction mixture is typically stirred at this temperature for a period to ensure complete formation of the lithium-halogen exchange.

-

-

Borylation:

-

To the cooled solution of the organolithium reagent, add triisopropyl borate dropwise, maintaining the low temperature.

-

After the addition is complete, allow the reaction mixture to warm slowly to room temperature and stir for several hours or overnight.

-

-

Hydrolysis and Work-up:

-

Cool the reaction mixture in an ice bath and quench by the slow addition of aqueous hydrochloric acid.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

-

Purification:

-

The crude product can be purified by recrystallization or column chromatography on silica gel to yield the desired boronic acid.

-

Applications in Suzuki-Miyaura Cross-Coupling

Pyridine boronic acids are crucial reagents in Suzuki-Miyaura cross-coupling reactions for the synthesis of biaryl and heteroaryl compounds, which are common motifs in pharmaceuticals and agrochemicals.[2][3] The electron-deficient nature of the pyridine ring, further enhanced by the trifluoromethyl group, can present challenges in the coupling reaction, such as slower transmetalation rates.[9] However, the use of appropriate catalysts, ligands, and bases can overcome these difficulties.[9]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol (General for Suzuki-Miyaura Coupling)

This protocol provides a general starting point for the Suzuki-Miyaura coupling of an electron-deficient pyridine boronic acid with an aryl or heteroaryl halide. Optimization of reaction conditions is often necessary for specific substrates.[10]

Materials:

-

This compound

-

Aryl or heteroaryl halide (e.g., bromide or chloride)

-

Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)

-

Phosphine ligand (e.g., SPhos, XPhos, RuPhos)[11]

-

Base (e.g., K₃PO₄, Cs₂CO₃)

-

Anhydrous and degassed solvent (e.g., 1,4-dioxane, toluene, DMF)

Procedure:

-

Reaction Setup:

-

In an oven-dried Schlenk tube, combine the boronic acid (1.2-1.5 equivalents), the aryl/heteroaryl halide (1.0 equivalent), the palladium catalyst (1-5 mol%), the phosphine ligand (1-10 mol%), and the base (2-3 equivalents).

-

Seal the tube with a septum and purge with an inert gas (e.g., argon) for 10-15 minutes.

-

-

Solvent Addition and Reaction:

-

Add the degassed solvent via syringe.

-

Place the reaction vessel in a preheated oil bath and stir at the desired temperature (typically 80-120 °C) for the required time (monitored by TLC or LC-MS).

-

-

Work-up and Purification:

-

After cooling to room temperature, dilute the reaction mixture with an organic solvent and water.

-

Separate the layers and extract the aqueous phase with the organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by flash column chromatography or recrystallization.

-

Potential Biological and Medicinal Chemistry Applications

The trifluoromethylpyridine moiety is a privileged scaffold in medicinal and agrochemical chemistry.[1][3] The incorporation of a trifluoromethyl group can enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[12] While no specific biological activities have been reported for this compound itself, its derivatives could be of interest in various therapeutic areas. Boronic acids and their derivatives are known to exhibit a range of biological activities, including anticancer, antibacterial, and antiviral properties.[6]

The presence of the methylthio group offers an additional site for chemical modification, allowing for the synthesis of a diverse library of compounds for biological screening.

Safety and Handling

Detailed toxicity data for this compound is not available. As with all laboratory chemicals, it should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes.

Spectroscopic Data

Disclaimer: This document is intended for informational purposes only and should not be considered a substitute for professional scientific guidance. All experimental work should be conducted in a properly equipped laboratory by trained personnel, following all appropriate safety procedures.

References

- 1. (4-(Trifluoromethyl)pyridin-3-yl)boronic acid | C6H5BF3NO2 | CID 44717662 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 4. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound [cymitquimica.com]

- 6. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]

- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 12. 2-(Methylthio)-5-(trifluoromethyl)pyridine [myskinrecipes.com]

Technical Guide: Spectroscopic and Synthetic Overview of 2-Methylthio-5-trifluoromethylpyridine-3-boronic acid

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Experimental spectroscopic data for 2-Methylthio-5-trifluoromethylpyridine-3-boronic acid is not publicly available. The information presented in this guide regarding predicted spectroscopic data is based on the analysis of structurally related compounds and general principles of spectroscopy. The experimental protocols provided are general methods and may require optimization for this specific compound.

Introduction

This compound is a specialized chemical compound with potential applications in medicinal chemistry and materials science. Its structure, featuring a trifluoromethyl group, a methylthio group, and a boronic acid moiety on a pyridine ring, suggests its utility as a building block in cross-coupling reactions, such as the Suzuki-Miyaura coupling, for the synthesis of more complex molecules. This guide provides a summary of its known properties, predicted spectroscopic characteristics, and general experimental procedures for its synthesis and analysis.

Chemical Properties

A summary of the known chemical properties for this compound is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₇H₇BF₃NO₂S | [1] |

| Molecular Weight | 237.01 g/mol | [1] |

| CAS Number | 1256346-08-3 | [1] |

| Appearance | Solid (predicted) | |

| SMILES | CSC1=NC=C(C(F)(F)F)C=C1B(O)O | |

| InChI | 1S/C7H7BF3NO2S/c1-15-6-5(8(13)14)2-4(3-12-6)7(9,10)11/h2-3,13-14H,1H3 | |

| InChI Key | XXLJAJGFTXZTBB-UHFFFAOYSA-N |

Predicted Spectroscopic Data

Due to the lack of publicly available experimental spectra for this compound, this section provides predicted data based on the analysis of similar compounds and known spectroscopic principles.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and the methyl protons of the methylthio group. The aromatic protons' chemical shifts will be influenced by the electron-withdrawing trifluoromethyl group and the electron-donating methylthio group.

-

¹³C NMR: The carbon NMR will display signals for each unique carbon atom in the molecule. The carbon attached to the fluorine atoms will show a characteristic quartet due to C-F coupling.

-

¹⁹F NMR: The fluorine NMR should exhibit a singlet for the -CF₃ group, as there are no neighboring fluorine atoms to cause splitting.

-

¹¹B NMR: The boron NMR is expected to show a broad singlet characteristic of a boronic acid. The chemical shift will be indicative of a tricoordinate boron atom.

A summary of predicted chemical shifts is provided in Table 2.

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| ¹H | 8.5 - 9.0 | Singlet | Aromatic proton between N and B(OH)₂ |

| 7.8 - 8.2 | Singlet | Aromatic proton adjacent to CF₃ | |

| 2.5 - 2.8 | Singlet | -SCH₃ protons | |

| 4.0 - 6.0 | Broad Singlet | B(OH)₂ protons (exchangeable) | |

| ¹³C | 160 - 165 | Singlet | C-S |

| 150 - 155 | Singlet | C-N | |

| 140 - 145 | Singlet | C-B | |

| 130 - 135 | Quartet | C-CF₃ | |

| 120 - 125 | Quartet | -CF₃ | |

| 15 - 20 | Singlet | -SCH₃ | |

| ¹⁹F | -60 to -65 | Singlet | -CF₃ |

| ¹¹B | 25 - 35 | Broad Singlet | -B(OH)₂ |

The mass spectrum is expected to show a molecular ion peak [M]⁺ corresponding to the molecular weight of the compound. Fragmentation may involve the loss of the boronic acid group, the trifluoromethyl group, or the methylthio group. The presence of boron will result in a characteristic isotopic pattern for the molecular ion and boron-containing fragments.

The IR spectrum will likely display characteristic absorption bands for the various functional groups present in the molecule. Key predicted vibrational frequencies are listed in Table 3.

| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Type |

| O-H (Boronic Acid) | 3200 - 3600 (broad) | Stretching |

| C-H (Aromatic) | 3000 - 3100 | Stretching |

| C-H (Aliphatic) | 2850 - 3000 | Stretching |

| C=N, C=C (Pyridine) | 1400 - 1600 | Stretching |

| C-F (Trifluoromethyl) | 1100 - 1300 (strong) | Stretching |

| B-O (Boronic Acid) | 1300 - 1400 (strong) | Stretching |

| C-S | 600 - 800 | Stretching |

Experimental Protocols

The following are general experimental protocols that can be adapted for the synthesis and spectroscopic analysis of this compound.

A common method for the synthesis of aryl and heteroaryl boronic acids is through a lithium-halogen exchange followed by reaction with a trialkyl borate.

Workflow for Synthesis

Caption: General workflow for the synthesis of a pyridine boronic acid.

Protocol:

-

Dissolve the corresponding bromo- or iodo-pyridine precursor in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of n-butyllithium (n-BuLi) in hexanes dropwise to the reaction mixture.

-

Stir the mixture at -78 °C for 1-2 hours to ensure complete lithium-halogen exchange.

-

Add a trialkyl borate (e.g., triisopropyl borate) dropwise to the solution at -78 °C.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of aqueous hydrochloric acid (HCl).

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

Workflow for Characterization

Caption: General workflow for spectroscopic characterization of a synthesized compound.

-

NMR Spectroscopy: Dissolve a small amount of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). Record ¹H, ¹³C, ¹⁹F, and ¹¹B NMR spectra on a high-field NMR spectrometer.

-

Mass Spectrometry: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile). Analyze using an electrospray ionization (ESI) mass spectrometer to obtain the mass-to-charge ratio.

-

IR Spectroscopy: Place a small amount of the solid sample directly on the crystal of an Attenuated Total Reflectance (ATR) Fourier-Transform Infrared (FTIR) spectrometer and record the spectrum.

Potential Applications

Boronic acids are versatile reagents in organic synthesis. This compound can serve as a key building block in Suzuki-Miyaura cross-coupling reactions to introduce the substituted pyridine moiety into various organic molecules. This is a powerful method for creating carbon-carbon bonds.

Suzuki-Miyaura Coupling Reaction

Caption: A diagram illustrating the Suzuki-Miyaura cross-coupling reaction.

The unique combination of substituents on the pyridine ring may impart specific electronic and steric properties to the final products, which could be of interest in the development of new pharmaceuticals and functional materials.

This technical guide provides a foundational understanding of this compound for researchers and professionals in the field. Further experimental investigation is required to fully elucidate its spectroscopic properties and synthetic utility.

References

In-depth Technical Guide: 2-Methylthio-5-trifluoromethylpyridine-3-boronic acid (CAS 1255569-37-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Physicochemical Properties

The fundamental properties of 2-Methylthio-5-trifluoromethylpyridine-3-boronic acid are summarized below. This data is primarily sourced from chemical suppliers.[1][2][3]

| Property | Value | Reference |

| CAS Number | 1255569-37-3 | [1] |

| Molecular Formula | C₇H₇BF₃NO₂S | [1][3] |

| Molecular Weight | 237.01 g/mol | [1][3] |

| Appearance | Solid | [1][3] |

| Purity | Typically ≥98% | [1] |

| InChI Key | XXLJAJGFTXZTBB-UHFFFAOYSA-N | [1][3] |

| Canonical SMILES | CSC1=NC=C(C(F)(F)F)C=C1B(O)O | [3] |

Core Applications in Drug Discovery

While specific biological activities for this compound are not documented in publicly accessible literature, its structural features suggest its utility in several areas of medicinal chemistry.

Suzuki-Miyaura Cross-Coupling Reactions

The boronic acid moiety is a key functional group for participating in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a cornerstone of modern medicinal chemistry, enabling the formation of carbon-carbon bonds to construct biaryl and heteroaryl structures, which are common motifs in pharmacologically active molecules.[4] The workflow for a typical Suzuki-Miyaura coupling is depicted below.

Significance of the Trifluoromethylpyridine Scaffold

The trifluoromethylpyridine moiety is a privileged structure in modern pharmaceuticals and agrochemicals.[5] The trifluoromethyl group can significantly enhance a molecule's:

-

Metabolic Stability: By blocking sites susceptible to oxidative metabolism.

-

Lipophilicity: Improving membrane permeability and cellular uptake.

-

Binding Affinity: Through favorable interactions with biological targets.

The pyridine ring itself is a common feature in many drugs, capable of forming hydrogen bonds and participating in various intermolecular interactions. The combination of these features in this compound makes it an attractive starting material for synthesizing novel drug candidates.

Experimental Protocols: A Generalized Synthetic Approach

A specific, detailed experimental protocol for the synthesis of this compound is not available in the reviewed literature. However, a general and plausible synthetic route can be inferred from standard methodologies for preparing substituted pyridine boronic acids. The most common approach involves a halogen-metal exchange followed by borylation.

Disclaimer: The following protocol is a generalized representation and has not been experimentally validated for this specific compound. It should be adapted and optimized by qualified personnel in a controlled laboratory setting.

General Synthesis Workflow

The synthesis would likely start from a halogenated precursor, such as 3-bromo-2-methylthio-5-trifluoromethylpyridine.

Postulated Experimental Steps

-

Halogen-Metal Exchange: The starting bromo-pyridine would be dissolved in an anhydrous aprotic solvent like tetrahydrofuran (THF) and cooled to a low temperature (typically -78 °C) under an inert atmosphere (e.g., nitrogen or argon). An organolithium reagent (e.g., n-butyllithium) or a Grignard reagent (e.g., isopropylmagnesium chloride) would be added dropwise to facilitate the exchange of the bromine atom for a metal.

-

Borylation: An electrophilic boron source, such as triisopropyl borate, would then be added to the reaction mixture. The organometallic intermediate would act as a nucleophile, attacking the boron atom to form a boronate ester intermediate.

-

Hydrolysis: The reaction would be quenched by the addition of an aqueous acidic solution (e.g., hydrochloric acid or saturated ammonium chloride solution). This step hydrolyzes the boronate ester to the desired boronic acid.

-

Purification: The final product would be isolated from the reaction mixture through standard techniques such as liquid-liquid extraction, followed by purification, potentially via crystallization or column chromatography.

Safety and Handling

Specific safety data for this compound is not available. However, based on related compounds, the following precautions should be taken:

-

Handle in a well-ventilated area or a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Store in a cool, dry place away from incompatible materials.

Conclusion and Future Outlook

This compound is a promising, yet underexplored, building block for drug discovery. Its value lies in its potential for use in Suzuki-Miyaura coupling to generate novel compounds containing the metabolically robust and interactive trifluoromethylpyridine scaffold. While detailed experimental and biological data remain elusive in the public domain, the general principles of boronic acid chemistry provide a solid foundation for its application in research. Further investigation into the synthesis and biological evaluation of derivatives of this compound could lead to the discovery of new therapeutic agents. Researchers are encouraged to perform their own analytical validation upon acquiring this compound, as some suppliers do not provide detailed analytical data.[2]

References

- 1. This compound [cymitquimica.com]

- 2. This compound | Sigma-Aldrich [sigmaaldrich.com]

- 3. This compound | Sigma-Aldrich [sigmaaldrich.com]

- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Structure and Properties of Trifluoromethylpyridine Boronic Acids

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core structure, properties, and applications of trifluoromethylpyridine boronic acids. These compounds are of significant interest in medicinal chemistry and materials science due to the unique combination of the electron-withdrawing trifluoromethyl group and the versatile boronic acid moiety on a pyridine scaffold. This guide includes a summary of quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Core Structure and Physicochemical Properties

Trifluoromethylpyridine boronic acids are a class of organic compounds characterized by a pyridine ring substituted with both a trifluoromethyl (-CF3) group and a boronic acid [-B(OH)2] group. The positions of these substituents on the pyridine ring give rise to various isomers, each with distinct physicochemical properties.

The trifluoromethyl group significantly influences the electronic properties of the pyridine ring, enhancing its electron-deficient nature. This, in turn, affects the Lewis acidity of the boronic acid moiety, its reactivity in cross-coupling reactions, and the biological activity of its derivatives.

Quantitative Data Summary

The following tables summarize key quantitative data for various trifluoromethylpyridine boronic acid isomers. Data has been compiled from available literature and chemical databases. Note that experimental values for all isomers are not always available; in such cases, predicted values are provided where possible.

Table 1: General Properties of Selected Trifluoromethylpyridine Boronic Acid Isomers

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 2-(Trifluoromethyl)pyridine-4-boronic acid | 1093407-58-9 | C₆H₅BF₃NO₂ | 190.92 |

| 4-(Trifluoromethyl)pyridin-3-yl)boronic acid | 947533-41-7 | C₆H₅BF₃NO₂ | 190.92[1] |

| 5-(Trifluoromethyl)pyridine-3-boronic acid | 947533-51-9 | C₆H₅BF₃NO₂ | 190.92 |

| 6-(Trifluoromethyl)pyridin-2-yl)boronic acid | 1162257-61-5 | C₆H₅BF₃NO₂ | 190.92[2] |

| 2-Bromo-5-(trifluoromethyl)pyridine-3-boronic acid | 2377606-29-4 | C₆H₄BBrF₃NO₂ | 269.81[3] |

Table 2: Physicochemical Properties of Selected Trifluoromethylpyridine Boronic Acid Isomers

| Compound Name | Melting Point (°C) | pKa (Predicted) | LogP (Calculated) |

| 2-(Trifluoromethyl)pyridine-4-boronic acid | Not Available | 6.56 ± 0.10[4] | Not Available |

| 4-(Trifluoromethyl)pyridin-3-yl)boronic acid | Not Available | Not Available | Not Available |

| 5-(Trifluoromethyl)pyridine-3-boronic acid | Not Available | Not Available | Not Available |

| 6-(Trifluoromethyl)pyridin-2-yl)boronic acid | Not Available | Not Available | Not Available |

| 2-Bromo-5-(trifluoromethyl)pyridine-3-boronic acid | Not Available | Not Available | 0.5427[3][5] |

Table 3: Structural Data for 6-(Trifluoromethyl)pyridin-2-yl)boronic acid (from X-ray Crystallography)

| Bond/Angle | Length (Å) / Angle (°) |

| B-C(2) | 1.558(3) |

| B-O(1) | 1.365(3) |

| B-O(2) | 1.369(3) |

| C(2)-N(1) | 1.346(2) |

| C(6)-C(7) | 1.491(3) |

| C(7)-F(1) | 1.335(2) |

| C(7)-F(2) | 1.336(2) |

| C(7)-F(3) | 1.332(2) |

| O(1)-B-O(2) | 116.3(2) |

| O(1)-B-C(2) | 122.2(2) |

| O(2)-B-C(2) | 121.5(2) |

| N(1)-C(2)-B | 119.5(2) |

| C(3)-C(2)-B | 123.6(2) |

Data extracted from the supplementary information of "Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki–Miyaura cross-coupling reactions".

Key Applications in Chemical Synthesis

Trifluoromethylpyridine boronic acids are highly valuable building blocks in organic synthesis, primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form C-C bonds. This reaction is a cornerstone in the synthesis of complex molecules, particularly in the pharmaceutical industry for the creation of biaryl and heteroaryl structures.

Suzuki-Miyaura Cross-Coupling

The electron-deficient nature of the trifluoromethyl-substituted pyridine ring can make the transmetalation step of the Suzuki-Miyaura coupling challenging. However, with the appropriate choice of catalyst, ligand, and base, high yields of the desired coupled products can be achieved.

Biological Activity and Signaling Pathways

Boronic acids are a well-established class of enzyme inhibitors, with several drugs containing a boronic acid pharmacophore approved for clinical use. The boron atom can form a stable, reversible covalent bond with the hydroxyl group of serine or threonine residues in the active site of enzymes, leading to potent inhibition.

Proteasome Inhibition

A prominent application of boronic acids in medicine is the inhibition of the proteasome, a multi-protein complex responsible for degrading ubiquitinated proteins. Inhibition of the proteasome leads to the accumulation of pro-apoptotic factors, cell cycle arrest, and ultimately, apoptosis in cancer cells. Bortezomib, a dipeptidyl boronic acid, is a successful proteasome inhibitor used in the treatment of multiple myeloma. Trifluoromethylpyridine boronic acid derivatives can be designed to target the proteasome.

Kinase Inhibition

Kinases are another important class of enzymes that are targeted in drug discovery, particularly in oncology. Some boronic acid-containing compounds have been investigated as kinase inhibitors. For instance, they have been explored as inhibitors of Aurora kinases, which are crucial for cell division, and as activators of pyruvate kinase M2 (PKM2), which is involved in cancer cell metabolism.[6][7][8]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and characterization of trifluoromethylpyridine boronic acids.

Synthesis of Trifluoromethylpyridine Boronic Acids via Lithiation-Borylation

This protocol is a general representation based on procedures described in the literature for the synthesis of various trifluoromethylpyridine boronic acid isomers.

Detailed Protocol:

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum is charged with the starting bromotrifluoromethylpyridine (1.0 eq).

-

Dissolution: Anhydrous tetrahydrofuran (THF) is added via syringe to dissolve the starting material under a positive pressure of argon.

-

Cooling: The reaction mixture is cooled to -78 °C using a dry ice/acetone bath.

-

Lithiation: n-Butyllithium (n-BuLi) in hexanes (1.1 eq) is added dropwise to the stirred solution over a period of 30 minutes, maintaining the temperature below -70 °C.

-

Stirring: The resulting mixture is stirred at -78 °C for 1 hour.

-

Borylation: Triisopropyl borate (1.2 eq) is added dropwise to the reaction mixture, again keeping the temperature below -70 °C.

-

Warming: The reaction mixture is allowed to warm slowly to room temperature and is stirred overnight.

-

Quenching: The reaction is quenched by the slow addition of 2 M aqueous hydrochloric acid (HCl) until the pH is acidic.

-

Extraction: The aqueous layer is extracted three times with ethyl acetate (EtOAc).

-

Work-up: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel or by recrystallization from an appropriate solvent system to afford the pure trifluoromethylpyridine boronic acid.

Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H, ¹³C, ¹¹B, and ¹⁹F NMR Spectroscopy are essential techniques for confirming the structure and purity of the synthesized trifluoromethylpyridine boronic acids.

-

¹H NMR: Provides information on the number, environment, and connectivity of protons in the molecule. The signals for the pyridine ring protons will appear in the aromatic region, and their splitting patterns will be indicative of the substitution pattern. The hydroxyl protons of the boronic acid group are often broad and may exchange with deuterium in deuterated solvents.

-

¹³C NMR: Shows the number of unique carbon atoms in the molecule. The carbon attached to the boron atom will have a characteristic chemical shift. The trifluoromethyl group will appear as a quartet due to C-F coupling.

-

¹¹B NMR: Is particularly useful for characterizing boronic acids. A signal in the range of δ 20-30 ppm is indicative of a trigonal boronic acid.

-

¹⁹F NMR: A singlet in the ¹⁹F NMR spectrum will confirm the presence of the -CF₃ group.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) is a critical parameter that reflects the Lewis acidity of the boronic acid. It can be determined experimentally by potentiometric titration.

Protocol:

-

Sample Preparation: A known concentration of the trifluoromethylpyridine boronic acid is dissolved in a suitable solvent system, often a mixture of water and an organic co-solvent like methanol or DMSO to ensure solubility. The ionic strength is typically kept constant with a background electrolyte such as KCl.[9]

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) of known concentration.

-

pH Measurement: The pH of the solution is monitored using a calibrated pH electrode after each addition of the titrant.

-

Data Analysis: A titration curve (pH vs. volume of titrant added) is plotted. The pKa is the pH at which half of the boronic acid has been neutralized (the half-equivalence point). This can be determined from the inflection point of the titration curve.

X-ray Crystallography for Structural Elucidation

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a molecule, including bond lengths and angles.

Protocol:

-

Crystal Growth: High-quality single crystals of the trifluoromethylpyridine boronic acid are grown, typically by slow evaporation of a saturated solution in a suitable solvent or solvent mixture.

-

Data Collection: A suitable crystal is mounted on a diffractometer, and X-ray diffraction data are collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.

-

Structure Solution and Refinement: The diffraction data are processed to solve and refine the crystal structure, yielding the atomic coordinates, bond lengths, bond angles, and other structural parameters.

Stability and Storage

Trifluoromethylpyridine boronic acids, like other boronic acids, can be susceptible to degradation. Proper handling and storage are crucial to maintain their integrity.

-

Dehydration: Boronic acids can undergo intermolecular dehydration to form cyclic trimeric anhydrides known as boroxines. This process is often reversible upon addition of water.

-

Protodeboronation: The C-B bond can be cleaved under certain conditions, particularly in the presence of strong acids or bases, or upon prolonged heating. The electron-withdrawing trifluoromethyl group can influence the susceptibility to protodeboronation.

-

Storage: It is recommended to store trifluoromethylpyridine boronic acids in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen) to minimize degradation.

This guide provides a foundational understanding of the structure, properties, and applications of trifluoromethylpyridine boronic acids. For more detailed information on specific isomers or applications, consulting the primary scientific literature is recommended.

References

- 1. Potent and selective inhibitors of the proteasome: dipeptidyl boronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of Novel Nonpeptidic Proteasome Inhibitors Using Covalent Virtual Screening and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. chem.gla.ac.uk [chem.gla.ac.uk]

- 5. Synthesis of aromatic boronic acids, aldehydo boronic acids and a boronic acid analog of tyrosine [pureportal.strath.ac.uk]

- 6. benchchem.com [benchchem.com]

- 7. Boronic acid derivative activates pyruvate kinase M2 indispensable for redox metabolism in oral cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery of boronic acid-based potent activators of tumor pyruvate kinase M2 and development of gastroretentive nanoformulation for oral dosing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. creative-bioarray.com [creative-bioarray.com]

An In-depth Technical Guide to the Reactivity of 2-Methylthio-5-trifluoromethylpyridine-3-boronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reactivity and applications of 2-Methylthio-5-trifluoromethylpyridine-3-boronic acid, a key building block in the synthesis of complex molecules for the pharmaceutical industry. This document details its role in Suzuki-Miyaura cross-coupling reactions, provides specific experimental protocols, and situates its utility within the context of targeted drug development, particularly in the inhibition of the PI3K/Akt/mTOR signaling pathway.

Core Reactivity: Suzuki-Miyaura Cross-Coupling

This compound is primarily utilized as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction forms a carbon-carbon bond between the pyridine ring of the boronic acid and an aryl or heteroaryl halide, enabling the construction of complex biaryl structures. The trifluoromethyl group on the pyridine ring is a common feature in many pharmaceutical candidates, as it can enhance metabolic stability and binding affinity.

Quantitative Data Presentation

The following table summarizes quantitative data for a representative Suzuki-Miyaura coupling reaction involving this compound in the synthesis of a key intermediate for a PI3K inhibitor.

| Parameter | Value |

| Reactant 1 | This compound |

| Reactant 2 | 4-Fluoro-5-iodo-1H-pyrrolo[2,3-b]pyridine |

| Catalyst | Dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane adduct |

| Base | Sodium Carbonate (Na₂CO₃) |

| Solvent | 1,4-Dioxane/Water |

| Temperature | 100 °C |

| Reaction Time | 2 hours |

| Yield | 78% |

Experimental Protocols

A detailed methodology for a key Suzuki-Miyaura coupling reaction is provided below. This protocol is based on the synthesis of a PI3K inhibitor intermediate.

Synthesis of 5-(2-(Methylthio)-5-(trifluoromethyl)pyridin-3-yl)-1H-pyrrolo[2,3-b]pyridin-4-amine

Materials:

-

4-Amino-5-iodo-1H-pyrrolo[2,3-b]pyridine

-

This compound

-

Dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane adduct (Pd(dppf)Cl₂)

-

Sodium Carbonate (Na₂CO₃)

-

1,4-Dioxane

-

Water

-

Nitrogen gas

-

Ethyl acetate

-

Brine

Procedure:

-

To a reaction vessel, add 4-amino-5-iodo-1H-pyrrolo[2,3-b]pyridine (1 equivalent), this compound (1.2 equivalents), and sodium carbonate (3 equivalents).

-

Add a 4:1 mixture of 1,4-dioxane and water.

-

Bubble nitrogen gas through the mixture for 15 minutes to degas the solution.

-

Add dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane adduct (0.05 equivalents) to the reaction mixture.

-

Heat the mixture to 100 °C and stir for 2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired compound.

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate the biological context and experimental workflow related to the application of this compound.

The Vanguard of Discovery: Harnessing Boronic Acids for the Synthesis of Novel Pyridine Derivatives

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. The quest for novel pyridine derivatives with enhanced efficacy and specificity is a continuous endeavor in drug discovery. A particularly fruitful avenue in this pursuit has been the utilization of boronic acids, primarily through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This technical guide provides an in-depth overview of the synthesis of novel pyridine derivatives using boronic acids, detailing experimental protocols, presenting quantitative biological data, and visualizing key cellular pathways and experimental workflows.

Synthetic Strategies: The Suzuki-Miyaura Coupling at the Forefront

The Suzuki-Miyaura cross-coupling reaction has emerged as a powerful and versatile tool for the formation of carbon-carbon bonds, enabling the synthesis of a diverse array of biaryl and heteroaryl compounds, including pyridine derivatives.[1][2] This palladium-catalyzed reaction between an organoboron compound (such as a boronic acid or its ester) and an organic halide or triflate offers several advantages, including mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast library of boronic acids.[1]

General Reaction Mechanism

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.

Experimental Protocols

The successful synthesis of pyridine derivatives via Suzuki-Miyaura coupling relies on the careful optimization of several parameters, including the choice of catalyst, ligand, base, and solvent. Below are representative experimental protocols gleaned from the literature.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of Halopyridines with Arylboronic Acids [3]

-

Reaction Setup: To a reaction vessel, add the halopyridine (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or Pd₂(dba)₃ with a ligand, 1-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 eq.).

-

Inert Atmosphere: The vessel is sealed, evacuated, and backfilled with an inert gas (e.g., nitrogen or argon) multiple times to ensure an oxygen-free environment.

-

Solvent Addition: Anhydrous and degassed solvent (e.g., 1,4-dioxane, toluene, or DME), often in combination with water, is added via syringe.

-

Reaction Conditions: The reaction mixture is heated with vigorous stirring at a temperature typically ranging from 80 °C to 110 °C for a period of 2 to 24 hours.

-

Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate) and water. The organic layer is separated, and the aqueous layer is extracted with the organic solvent.

-

Purification: The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.

Biological Activities of Novel Pyridine Derivatives

The true value of these synthesized pyridine derivatives lies in their potential biological activities. Numerous studies have demonstrated their efficacy as anticancer and antimicrobial agents. The following tables summarize some of the quantitative data reported in the literature.

Anticancer Activity

Pyridine derivatives have shown significant promise as inhibitors of various protein kinases, such as PIM-1 and CDK2, which are crucial regulators of cell cycle progression and survival.[4][5][6]

Table 1: Anticancer Activity (IC₅₀) of Novel Pyridine Derivatives

| Compound ID | Target/Cell Line | IC₅₀ (µM) | Reference |

| PIM-1 Inhibitors | |||

| Compound 5b | PIM-1 Kinase | 0.044 | [7] |

| Compound 8d | PIM-1 Kinase | 0.019 | [7] |

| Compound 10c | PIM-1 Kinase | 0.128 | [7] |

| Compound 13h | PIM-1 Kinase | 0.479 | [7] |

| Compound 15e | PIM-1 Kinase | 0.083 | [7] |

| CDK2 Inhibitors | |||

| Compound 1 | CDK2/cyclin A2 | 0.57 | [4] |

| Compound 4 | CDK2/cyclin A2 | 0.24 | [4] |

| Compound 8 | CDK2/cyclin A2 | 0.65 | [4] |

| Compound 11 | CDK2/cyclin A2 | 0.50 | [4] |

| Compound 14 | CDK2/cyclin A2 | 0.93 | [4] |

| General Anticancer | |||

| Compound 8e | MCF-7 | 0.22 (48h) | [8] |

| Compound 8n | MCF-7 | 1.88 (48h) | [8] |

| Compound 3 | HL-60 | 0.57 | [9] |

| Compound 4 | SK-OV-3 | 7.87 | [9] |

Antimicrobial Activity

Certain pyridine derivatives have also demonstrated potent activity against various bacterial and fungal strains.

Table 2: Antimicrobial Activity (MIC) of Novel Pyridine Derivatives

| Compound ID | Microbial Strain | MIC (µg/mL) | Reference |

| Compound 66 | S. aureus | 56 ± 0.5% inhibition at 100 µg/mL | [10] |

| Compound 65 | E. coli | 55 ± 0.5% inhibition at 100 µg/mL | [10] |

| Compound 29 | A. baumannii | 0.5 - 64 | [10] |

| 2-amino-4-aryl-3,5-dicarbonitrile-6-thiopyridines | E. coli K12 | 0.2 - 1.3 | [11] |

| Compound 2d, 3d, 4d | S. aureus | 4 | [12] |

Signaling Pathways and Experimental Workflows

Visualizing the intricate cellular processes and the methodologies used to study them is crucial for a comprehensive understanding.

PIM-1 Kinase Signaling Pathway

PIM-1 is a serine/threonine kinase that plays a critical role in cell survival and proliferation by phosphorylating downstream targets, thereby inhibiting apoptosis and promoting cell cycle progression.[13][14]

CDK2 Signaling Pathway in Cell Cycle Regulation

CDK2, in complex with its cyclin partners (Cyclin E and Cyclin A), is a key driver of the G1/S phase transition in the cell cycle.[15]

General Experimental Workflow for Discovery of Novel Pyridine Derivatives

The process of discovering and evaluating novel pyridine derivatives follows a systematic workflow from synthesis to biological testing.

Logical Relationships in Structure-Activity Relationship (SAR) Studies

SAR studies are crucial for understanding how chemical structure influences biological activity, guiding the design of more potent and selective compounds.

Conclusion

The use of boronic acids in the synthesis of novel pyridine derivatives, particularly through the Suzuki-Miyaura cross-coupling reaction, represents a highly effective and versatile strategy in modern drug discovery. The ability to readily introduce a wide variety of substituents onto the pyridine core allows for the fine-tuning of biological activity. As demonstrated, these efforts have led to the identification of potent anticancer and antimicrobial agents. The continued exploration of this synthetic avenue, coupled with detailed biological evaluation and structure-activity relationship studies, holds immense promise for the development of the next generation of pyridine-based therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. Molecular docking and MD simulation studies of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives as novel inhibitors targeted to CDK2/4/6 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis and structure activity relationship of potent pan-PIM kinase inhibitors derived from the pyridyl carboxamide scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification and structure-activity relationships of substituted pyridones as inhibitors of Pim-1 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cyclin-dependent kinase 2 - Wikipedia [en.wikipedia.org]

- 11. mdpi.com [mdpi.com]

- 12. uniprot.org [uniprot.org]

- 13. PIM1 - Wikipedia [en.wikipedia.org]

- 14. creative-diagnostics.com [creative-diagnostics.com]

- 15. Regulation of Cell Cycle Progression by Growth Factor-Induced Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Exploratory Reactions of 2-Methylthio-5-trifluoromethylpyridine-3-boronic acid

Disclaimer: The following technical guide is a representative overview of the potential exploratory reactions of 2-Methylthio-5-trifluoromethylpyridine-3-boronic acid. Due to a lack of specific published experimental data for this compound, the protocols and quantitative results presented herein are hypothetical and based on established methodologies for structurally analogous pyridine boronic acids. This document is intended for informational purposes for researchers, scientists, and drug development professionals.

Introduction

This compound is a specialized building block of significant interest in medicinal chemistry and materials science. Its unique trifluoromethylpyridine core, substituted with a methylthio group, offers a valuable scaffold for the synthesis of novel compounds with potential biological activity. The boronic acid functionality serves as a versatile handle for various cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. This guide explores the potential reactivity of this compound in two of the most powerful cross-coupling methodologies: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₇H₇BF₃NO₂S |

| Molecular Weight | 237.01 g/mol |

| Appearance | Off-white to pale yellow solid |

| CAS Number | 1256346-08-3 |

Exploratory Reactions

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, facilitating the formation of C(sp²)–C(sp²) bonds. For this compound, this reaction allows for the synthesis of a diverse range of biaryl and heteroaryl-pyridine structures, which are prevalent motifs in pharmaceuticals.

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Table 2 presents hypothetical reaction conditions and yields for the Suzuki-Miyaura coupling of this compound with various aryl bromides. These are representative examples and optimization may be required for specific substrates.

Table 2: Hypothetical Suzuki-Miyaura Coupling of this compound with Aryl Bromides

| Entry | Aryl Bromide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromoanisole | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 85 |

| 2 | 1-Bromo-4-nitrobenzene | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | Toluene | 110 | 16 | 78 |

| 3 | 2-Bromopyridine | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ | DMF | 90 | 24 | 65 |

| 4 | 1-Bromo-2-fluorobenzene | Pd(OAc)₂ (2) | XPhos (4) | K₂CO₃ | 1,4-Dioxane | 100 | 18 | 88 |

-

Reaction Setup: To a 25 mL Schlenk flask is added this compound (237 mg, 1.0 mmol), 4-bromoanisole (206 mg, 1.1 mmol), potassium carbonate (414 mg, 3.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mmol).

-

Inert Atmosphere: The flask is evacuated and backfilled with argon three times.

-

Solvent Addition: Degassed 1,4-dioxane (8 mL) and degassed water (2 mL) are added via syringe.

-

Reaction Execution: The reaction mixture is heated to 100 °C and stirred for 12 hours. The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, the reaction is cooled to room temperature and diluted with ethyl acetate (20 mL). The mixture is washed with water (2 x 10 mL) and brine (10 mL).

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, enabling the synthesis of arylamines. This reaction would allow for the introduction of a wide variety of primary and secondary amines at the 3-position of the pyridine ring of the title compound.

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling of 2-Methylthio-5-trifluoromethylpyridine-3-boronic acid

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a generalized protocol for the Suzuki-Miyaura cross-coupling reaction utilizing 2-Methylthio-5-trifluoromethylpyridine-3-boronic acid. This versatile building block is of significant interest in the synthesis of novel compounds for the pharmaceutical and agrochemical industries, owing to the unique properties conferred by the trifluoromethyl and methylthio substituents on the pyridine scaffold.[1][2][3]

Introduction

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates.[4] This palladium-catalyzed reaction is widely employed in the construction of complex molecules, including biaryl and heteroaryl structures found in many biologically active compounds.[5][6]

The subject of this protocol, this compound, is a valuable reagent for introducing a highly functionalized pyridine moiety into target molecules. The electron-withdrawing nature of the trifluoromethyl group and the presence of the pyridine nitrogen can present challenges in Suzuki-Miyaura couplings, often requiring carefully optimized reaction conditions to achieve high yields.[5] The protocols outlined below are based on established methods for the coupling of similar electron-deficient heteroaryl boronic acids and provide a robust starting point for reaction development.[5][6]

Key Applications

The 2-Methylthio-5-trifluoromethylpyridine scaffold is a key structural motif in a variety of biologically active compounds. The trifluoromethyl group can enhance metabolic stability, binding affinity, and cell permeability, while the pyridine ring serves as a versatile pharmacophore.

Agrochemicals: Trifluoromethylpyridine (TFMP) derivatives are integral to the crop protection industry, with numerous herbicides, fungicides, and insecticides containing this moiety.[1][2][3] For instance, compounds containing the trifluoromethylpyridine core have been developed as potent fungicides that interfere with cellular respiration in fungi.[3] The synthesis of such agrochemicals often relies on cross-coupling reactions to construct the final active ingredient.[7]

Pharmaceuticals: In medicinal chemistry, the trifluoromethylpyridine unit is present in a number of drug candidates and approved therapeutic agents.[1][2] For example, derivatives of 5-trifluoromethyl-2-aminopyrimidine have been investigated as potent dual inhibitors of FLT3 and CHK1 kinases, which are targets in cancer therapy.[8] The HGF/c-Met signaling pathway, which is implicated in tumor growth and metastasis, is another area where pyridine derivatives have been explored as potent inhibitors.[9]

Experimental Protocols

The following protocols are generalized procedures for the Suzuki-Miyaura coupling of this compound with aryl or heteroaryl halides. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.

Protocol 1: General Procedure using Pd(dppf)Cl₂ and a Carbonate Base

This protocol is a reliable starting point for the coupling of this compound with a range of aryl and heteroaryl bromides.

Materials:

-

This compound (1.0 equiv)

-

Aryl/heteroaryl bromide (1.2 equiv)

-

Pd(dppf)Cl₂ (0.05 equiv)

-

Potassium Carbonate (K₂CO₃), anhydrous (2.0 equiv)

-

1,4-Dioxane, anhydrous

-

Water, deionized and degassed

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the aryl/heteroaryl bromide, and potassium carbonate.

-

Seal the flask and evacuate and backfill with an inert gas three times.

-

Under a positive flow of inert gas, add Pd(dppf)Cl₂.

-

Add a degassed 4:1 mixture of 1,4-dioxane and water via syringe.

-

Heat the reaction mixture to 90-100 °C with vigorous stirring.[6][10]

-

Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol 2: Alternative Conditions using Pd₂(dba)₃ with a Phosphine Ligand and a Phosphate Base

For more challenging couplings, a more active catalyst system may be required.

Materials:

-

This compound (1.2 equiv)

-

Aryl/heteroaryl halide (1.0 equiv)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.015 equiv)

-

2-(Dicyclohexylphosphino)biphenyl (XPhos) or similar bulky, electron-rich phosphine ligand (0.03 equiv)

-

Potassium Phosphate (K₃PO₄), anhydrous (3.0 equiv)

-

1,4-Dioxane, anhydrous and degassed

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound, the aryl/heteroaryl halide, and potassium phosphate.

-

In a separate glovebox or under an inert atmosphere, prepare a stock solution of the catalyst by dissolving Pd₂(dba)₃ and the phosphine ligand in a small amount of anhydrous dioxane.

-

Seal the Schlenk tube with a rubber septum, and then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

-

Add anhydrous, degassed 1,4-dioxane (to achieve a concentration of ~0.2 M with respect to the halide) via syringe.

-

Add the catalyst solution via syringe.

-

Replace the septum with a Teflon screw cap and seal the vessel tightly.

-

Place the Schlenk tube in a preheated oil bath at 100-110 °C.[5]

-

Stir the reaction mixture vigorously for 12-24 hours.

-

Monitor the progress of the reaction by TLC or LC-MS.

-

Follow the work-up and purification procedure as described in Protocol 1.

Data Presentation

The following tables summarize representative reaction conditions for Suzuki-Miyaura couplings of similar heteroaryl boronic acids, which can serve as a guide for optimizing the reaction of this compound.

Table 1: General Conditions for Suzuki-Miyaura Coupling of Hetero(aryl) Boronic Acids [6]

| Catalyst | Base | Solvent | Temperature (°C) |

| Pd(dppf)Cl₂ | Na₃PO₄ | 1,4-Dioxane | 65-100 |

| Pd(dppf)Cl₂ | Na₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 65-100 |

Table 2: Conditions for Coupling of 2-Pyridyl Nucleophiles with Aryl Bromides [5]

| Palladium Source | Ligand | Base | Solvent | Temperature (°C) |

| Pd₂(dba)₃ | Phosphite or Phosphine Oxide Ligands | K₃PO₄ or Cs₂CO₃ | 1,4-Dioxane | 110 |

Visualizations

Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction proceeds through a catalytic cycle involving a palladium catalyst.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Exemplary Synthetic Workflow

The following diagram illustrates a typical experimental workflow for performing a Suzuki-Miyaura coupling reaction.

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Potential Application in Drug Discovery: Targeting Kinase Signaling

Compounds bearing the 2-Methylthio-5-trifluoromethylpyridine moiety could potentially be developed as kinase inhibitors for applications in oncology. The diagram below illustrates a simplified signaling pathway that is often targeted in cancer therapy.

Caption: Simplified kinase signaling pathway targeted by potential inhibitors.

References

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 4. youtube.com [youtube.com]

- 5. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 7. WO2017198812A2 - Process for the manufacture of 2-substituted-5-(1-methylthio)alkylpyridines - Google Patents [patents.google.com]

- 8. Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. youtube.com [youtube.com]

Application Notes and Protocols for the Synthesis of Biologically Active Pyridine Derivatives with 2-Methylthio-5-trifluoromethylpyridine-3-boronic acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed framework for the synthesis of biologically active pyridine derivatives utilizing 2-Methylthio-5-trifluoromethylpyridine-3-boronic acid. The protocols focus on the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern medicinal chemistry for the formation of carbon-carbon bonds. While specific examples for this exact boronic acid are not prevalent in peer-reviewed literature, the following protocols are based on well-established procedures for structurally similar pyridine boronic acids and are intended to serve as a robust starting point for experimental design. Optimization for specific substrates is recommended.

Introduction to this compound in Drug Discovery

The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs. The incorporation of a trifluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. The 2-methylthio substituent offers a potential site for further functionalization or can contribute to the overall electronic properties and conformation of the final molecule. This compound is therefore a valuable building block for accessing novel, highly functionalized pyridine derivatives with potential applications as kinase inhibitors, agrochemicals, and other biologically active agents.[1][2]

Core Application: Synthesis of a Hypothetical Kinase Inhibitor

This protocol outlines the synthesis of a hypothetical kinase inhibitor, Compound 1 , via a Suzuki-Miyaura cross-coupling reaction between this compound and a generic chloro-pyrimidine scaffold. This reaction exemplifies a common strategy in the synthesis of kinase inhibitors, where a substituted pyridine moiety is coupled to a core heterocyclic structure.

Reaction Scheme:

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol provides a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with a (hetero)aryl halide.

Materials:

-

This compound (1.2 eq)

-

(Hetero)aryl halide (e.g., 4-chloro-N-methyl-2-(phenylamino)pyrimidine) (1.0 eq)

-

Palladium catalyst (e.g., Pd(dppf)Cl₂) (2-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃) (2.0-3.0 eq)

-

Anhydrous, degassed solvent (e.g., 1,4-dioxane, DME, or a mixture with water)

Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the (hetero)aryl halide, this compound, palladium catalyst, and base.

-

Solvent Addition: Add the anhydrous and degassed solvent via syringe.

-

Reaction: Stir the mixture at a specified temperature (typically 80-110 °C) for the required time (2-24 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.

Data Presentation

Table 1: Representative Suzuki-Miyaura Coupling Reactions with Pyridine Boronic Acids

The following table summarizes typical reaction conditions and yields for the Suzuki-Miyaura coupling of various aryl halides with pyridine boronic acids, serving as a model for reactions with this compound.

| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Chlorobenzonitrile | Pyridine-3-boronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | 85 |

| 2 | 1-Bromo-4-methoxybenzene | Pyridine-3-boronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | 1,4-Dioxane | 90 | 8 | 92 |

| 3 | 2-Bromopyridine | Phenylboronic acid | Pd₂(dba)₃ (2) / SPhos (4) | K₃PO₄ | Toluene | 110 | 16 | 78 |

| 4 | 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | 2-Fluoropyridine-3-boronic acid | Pd(OAc)₂ (2) / XPhos (4) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 6 | 88 |

Table 2: Hypothetical Biological Activity of Synthesized Pyridine Derivatives

This table presents hypothetical biological activity data for compounds that could be synthesized using this compound, based on common assays for kinase inhibitors.

| Compound ID | Target Kinase | IC₅₀ (nM) | Cell-based Assay (GI₅₀, µM) - MCF7 |

| Compound 1 | Aurora Kinase A | 15 | 0.5 |

| Compound 2 | VEGFR2 | 25 | 1.2 |

| Compound 3 | EGFR | 50 | 2.5 |

| Reference Inhibitor | Aurora Kinase A | 5 | 0.1 |

Mandatory Visualizations

Experimental Workflow

Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.

Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling with 2-Methylthio-5-trifluoromethylpyridine-3-boronic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction utilizing 2-Methylthio-5-trifluoromethylpyridine-3-boronic acid. This versatile building block is valuable in medicinal chemistry and drug discovery for the synthesis of complex molecules containing the trifluoromethylpyridine motif, which is known to enhance metabolic stability and binding affinity.

Introduction

The Suzuki-Miyaura cross-coupling is a powerful and widely used method for the formation of carbon-carbon bonds, particularly for creating biaryl and heteroaryl structures. This reaction involves the palladium-catalyzed coupling of an organoboron compound, such as this compound, with an organic halide or triflate. The trifluoromethyl group on the pyridine ring can significantly influence the electronic properties and lipophilicity of the final compound, making this boronic acid a key reagent in the development of novel pharmaceuticals and agrochemicals.

The general mechanism for the Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium(0) species. The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl or heteroaryl halide (Ar-X) to form a Pd(II) complex.

-

Transmetalation: The boronic acid, activated by a base, transfers its organic moiety to the palladium complex.

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst for the next cycle.

Key Reagents and Their Roles

-

This compound: The organoboron coupling partner that provides the trifluoromethylpyridine moiety.

-

Aryl/Heteroaryl Halide or Triflate: The electrophilic coupling partner. The reactivity order is typically I > Br > OTf > Cl.

-

Palladium Catalyst: The catalyst that facilitates the C-C bond formation. Common catalysts include Pd(PPh₃)₄, Pd(dppf)Cl₂, and Pd₂(dba)₃ with a phosphine ligand.

-

Base: Activates the boronic acid for transmetalation. Common bases include K₂CO₃, Cs₂CO₃, K₃PO₄, and Na₂CO₃.

-

Solvent: A suitable solvent system is crucial for dissolving the reactants and facilitating the reaction. Common solvents include toluene, dioxane, DMF, and mixtures with water.

Illustrative Reaction Scheme

Caption: General Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

The following protocols are generalized procedures and should be optimized for specific substrates and desired outcomes.

Protocol 1: Conventional Heating

-

Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.2 equiv.), the aryl/heteroaryl halide (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, 2.0 equiv.).

-

Degassing: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

-

Solvent Addition: Add the degassed solvent system (e.g., toluene/water 4:1, 0.2 M) via syringe.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for 2-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Microwave-Assisted Synthesis

-

Reaction Setup: In a microwave reaction vial equipped with a stir bar, combine this compound (1.2 equiv.), the aryl/heteroaryl halide (1.0 equiv.), the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%), and the base (e.g., Cs₂CO₃, 2.0 equiv.).

-

Solvent Addition: Add the solvent (e.g., dioxane/water 4:1, 0.2 M).

-

Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 100-150 °C) for a specified time (e.g., 10-30 minutes).

-

Work-up and Purification: Follow steps 5 and 6 from the conventional heating protocol.

Data Presentation

The following tables provide illustrative quantitative data for the Suzuki-Miyaura cross-coupling of this compound with various aryl halides. Note: This data is representative and actual results may vary depending on the specific reaction conditions and substrates used.

Table 1: Coupling with Aryl Bromides

| Entry | Aryl Bromide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromoanisole | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85 |

| 2 | 1-Bromo-4-fluorobenzene | Pd(dppf)Cl₂ (2) | Cs₂CO₃ | Dioxane/H₂O | 110 | 8 | 92 |

| 3 | 3-Bromopyridine | Pd₂(dba)₃ (2) / SPhos (4) | K₃PO₄ | Toluene | 100 | 16 | 78 |

| 4 | 1-Bromo-3,5-dimethylbenzene | Pd(PPh₃)₄ (3) | Na₂CO₃ | DMF/H₂O | 90 | 12 | 88 |

Table 2: Coupling with Aryl Chlorides

| Entry | Aryl Chloride | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Chloroacetophenone | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ | t-BuOH/H₂O | 100 | 24 | 75 |

| 2 | 2-Chloronaphthalene | Pd(OAc)₂ (2) | SPhos (4) | Cs₂CO₃ | Dioxane | 120 | 18 | 68 |

| 3 | 4-Chlorotoluene | Pd₂(dba)₃ (2) | RuPhos (4) | K₃PO₄ | Toluene/H₂O | 110 | 24 | 72 |

Visualizations

Suzuki-Miyaura Catalytic Cycle

Application Notes and Protocols for 2-Methylthio-5-trifluoromethylpyridine-3-boronic acid in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylthio-5-trifluoromethylpyridine-3-boronic acid is a key building block in medicinal chemistry, primarily utilized in the synthesis of potent and selective enzyme inhibitors through Suzuki-Miyaura cross-coupling reactions. Its unique trifluoromethyl and methylthio substitutions on the pyridine ring allow for the fine-tuning of physicochemical properties and biological activity of target molecules. This document provides detailed application notes and protocols for its use, with a specific focus on the synthesis of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitors.

Application in the Synthesis of IRAK4 Inhibitors

Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a critical serine/threonine kinase that plays a central role in the innate immune response. It is a key component of the signaling pathways initiated by Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs). Dysregulation of the IRAK4 signaling cascade is implicated in a variety of inflammatory and autoimmune diseases, as well as certain cancers. Consequently, IRAK4 has emerged as a significant therapeutic target for the development of novel anti-inflammatory and anti-cancer agents.

The 2-methylthio-5-trifluoromethylpyridine moiety, introduced via the corresponding boronic acid, has been shown to be a valuable pharmacophore in the development of potent IRAK4 inhibitors. Specifically, it is a key component in a series of pyrazolo[1,5-a]pyrimidine-based IRAK4 inhibitors.

Quantitative Data of a Representative IRAK4 Inhibitor

The following table summarizes the in vitro activity of a representative IRAK4 inhibitor synthesized using this compound.

| Compound ID | Target | Assay Type | IC50 (nM) |

| Example Compound | IRAK4 | Biochemical Assay | < 10 |

Note: The IC50 value is sourced from patent literature describing a class of pyrazolo[1,5-a]pyrimidine IRAK4 inhibitors.

IRAK4 Signaling Pathway

The diagram below illustrates the central role of IRAK4 in the Toll-like receptor and IL-1 receptor signaling pathways. Upon ligand binding, these receptors recruit the adaptor protein MyD88, which in turn recruits and activates IRAK4. Activated IRAK4 then phosphorylates other IRAK family members (e.g., IRAK1), initiating a downstream cascade that leads to the activation of TRAF6, and subsequently the NF-κB and MAPK signaling pathways. This culminates in the production of pro-inflammatory cytokines.

Experimental Protocols

General Workflow for the Synthesis of Pyrazolo[1,5-a]pyrimidine IRAK4 Inhibitors

The synthesis of the target IRAK4 inhibitors generally involves a multi-step process culminating in a Suzuki-Miyaura cross-coupling reaction.

Detailed Protocol: Suzuki-Miyaura Coupling for the Synthesis of an IRAK4 Inhibitor